4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(3-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-5-4-6-16(13-15)19-12-9-14-7-10-18-11-8-14;/h4-6,13-14,18H,7-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEOZRXKRSGRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Formation
The synthesis typically begins with 4-piperidineethanol or its protected derivatives. A common approach involves:
- Etherification : Reaction of 4-piperidineethanol with 3-(tert-butyl)phenol under Mitsunobu conditions (e.g., DIAD, PPh₃) or Williamson ether synthesis (e.g., NaH, DMF) to form the phenoxyethyl-piperidine intermediate12.
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis, followed by acidic deprotection (HCl/dioxane)34.
Salt Formation
The final hydrochloride salt is obtained by treating the free base with HCl gas in anhydrous ether or methanol5.
Detailed Synthetic Pathways
Route A: Mitsunobu Coupling
Step 1 :
4-Piperidineethanol (1.0 eq) is reacted with 3-(tert-butyl)phenol (1.2 eq) using DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF at 0°C → RT.
Yield : ~75% (purified via silica gel chromatography, hexane/EtOAc 3:1)6.
Step 2 :
Boc deprotection using 4M HCl in dioxane (2 h, RT).
Yield : >90%7.
- ¹H NMR (600 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 3.45–3.55 (m, 2H, OCH₂), 2.75–2.85 (m, 4H, piperidine-H), 1.65–1.75 (m, 4H, piperidine-H)8.
- HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30)9.
Route B: Reductive Amination
Step 1 :
4-Piperidone (1.0 eq) is condensed with 2-[3-(tert-butyl)phenoxy]ethylamine (1.1 eq) using NaBH₃CN (1.5 eq) in MeOH (12 h, RT)10.
Yield : 68% (recrystallized from EtOH).
Step 2 :
Salt formation with HCl/Et₂O.
Yield : 82%11.
Optimization Challenges
- Solubility Issues : Use of pressurized reactors (0.3–0.5 MPa) improves yields in Boc-protection steps12.
- Catalyst Selection : DMAP or pyrrolidinylpyridine enhances acylation efficiency in intermediate steps13.
Comparative Analysis of Methods
| Parameter | Mitsunobu Coupling (Route A) | Reductive Amination (Route B) |
|---|---|---|
| Yield | 75% | 68% |
| Reaction Time | 6 h | 12 h |
| Purification | Column chromatography | Recrystallization |
| Scalability | Suitable for >100 g scale | Limited by amine availability |
Industrial Feasibility
- Cost Efficiency : Route A is preferred for large-scale production due to lower catalyst costs14.
- Environmental Impact : Solvent recovery systems (e.g., THF, MeCN) are critical for waste reduction15.
-
CN115322143A (2022) ↩
-
CN115322143A (2022) ↩
-
CN115322143A (2022) ↩
-
CN115322143A (2022) ↩
-
CN115322143A (2022) ↩
-
PMC6390473 (2019) ↩
-
PMC6390473 (2019) ↩
-
PubChem CID 56829653 (2025) ↩
-
PubChem CID 56829653 (2025) ↩
-
PubChem CID 56829653 (2025) ↩
-
WO2015090160A1 (2014) ↩
-
WO2015090160A1 (2014) ↩
-
WO2015090160A1 (2014) ↩
-
PMC8271538 (2024) ↩
-
PMC8271538 (2024) ↩
-
PMC8271538 (2024) ↩
-
PMC8271538 (2024) ↩
-
Chem. Pharm. Bull. 72(12) (2024) ↩
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The phenoxyethyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine Hydrochloride
- Molecular Formula: C₁₇H₂₇BrClNO
- Key Features: Bromine substitution at the para position of the phenyl ring introduces increased molecular weight (376.763 g/mol) and polarizability compared to the non-brominated target compound.
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride
- Molecular Formula: C₁₆H₂₂Cl₃NO
- Key Features: Dichloro and dimethyl substituents create significant steric hindrance and electron-withdrawing effects. However, the methyl groups may offset this by enhancing lipophilicity locally .
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine Hydrochloride
Paroxetine Hydrochloride
- Molecular Formula: C₁₉H₂₀FNO₃·HCl
- Key Features: A clinically used SSRI, paroxetine incorporates a benzodioxol ring and fluorophenyl group. While both paroxetine and the target compound have piperidine cores, the benzodioxol moiety in paroxetine enhances serotonin reuptake inhibition specificity, a feature absent in the simpler phenoxyethyl-tert-butyl structure of the target compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Pharmacological Impact |
|---|---|---|---|---|
| 4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine HCl | C₁₇H₂₆ClNO | ~311.85* | tert-Butyl, phenoxyethyl | Enhanced lipophilicity for CNS penetration |
| 3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine HCl | C₁₇H₂₇BrClNO | 376.763 | Bromo, tert-butyl | Increased binding affinity, reduced stability |
| 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl | C₁₆H₂₂Cl₃NO | 362.71 | Dichloro, dimethyl | Steric hindrance, mixed polarity effects |
| 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine HCl | C₁₄H₁₈F₃N·HCl | 307.76 | Trifluoromethyl | Metabolic stability, altered solubility |
| Paroxetine Hydrochloride | C₁₉H₂₀FNO₃·HCl | 365.83 | Benzodioxol, fluorophenyl | Serotonin reuptake inhibition specificity |
*Estimated based on analogous compounds due to lack of direct data.
Research Findings and Trends
- Lipophilicity vs. Bioavailability : The tert-butyl group in the target compound likely provides a balance between lipophilicity and steric bulk, favoring membrane permeability over more polar analogs like the trifluoromethyl derivative .
- Halogenation Effects : Brominated analogs (e.g., ) show higher molecular weights, which may correlate with prolonged receptor residence times but pose challenges in drug clearance .
- Clinical Relevance: Unlike paroxetine, the target compound lacks a benzodioxol ring, suggesting divergent therapeutic applications. Piperidine derivatives with simple aryl ethers are often explored as intermediates or for novel receptor targets .
Biological Activity
4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The piperidine moiety, combined with the phenoxy group, positions this compound as a candidate for various therapeutic applications, particularly in neurology and pain management.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.85 g/mol. The compound features a piperidine ring substituted with a phenoxy group that includes a tert-butyl substituent, enhancing its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine ring can engage in critical interactions with neurotransmitter receptors, while the phenoxy group may participate in hydrogen bonding and hydrophobic interactions. This dual functionality allows the compound to modulate biological pathways effectively.
Biological Activity Overview
1. Receptor Interactions
Research indicates that compounds similar to this compound exhibit significant affinity for histamine H3 receptors and sigma receptors, which are implicated in various neurological processes:
- Histamine H3 Receptor : Involved in regulating neurotransmitter release, influencing cognitive functions and appetite.
- Sigma Receptors : Play roles in modulating pain perception and neuroprotection.
Table 1: Binding Affinities of Related Compounds
| Compound Name | Histamine H3 Receptor Ki (nM) | Sigma-1 Receptor Ki (nM) |
|---|---|---|
| KSK67 | 6.2 | 4.5 |
| KSK68 | 2.7 | 5.6 |
| KSK94 | 5.2 | 3.3 |
Data adapted from recent studies on piperidine derivatives .
2. Antinociceptive Activity
In vivo studies have demonstrated that piperidine-based compounds can exhibit antinociceptive effects, making them potential candidates for pain management therapies. The mechanism often involves modulation of pain pathways through sigma receptor activity.
Case Study: Pain Management
A study evaluated the efficacy of a related piperidine derivative in a rat model of neuropathic pain. The results indicated a significant reduction in pain scores compared to controls, suggesting that compounds like this compound could be developed into effective analgesics.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to achieve high yields. Variations in the synthesis can lead to derivatives with altered biological activities.
Table 2: Synthesis Pathways for Piperidine Derivatives
| Step | Reaction Type | Key Reactants |
|---|---|---|
| 1 | N-Alkylation | Piperidine, tert-butyl bromide |
| 2 | Ether Formation | Phenol derivative, alkyl halide |
| 3 | Hydrochloride Salt Formation | Hydrochloric acid |
Q & A
Q. What are the established synthetic routes for 4-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, and what are the critical intermediates?
- Methodological Answer : The synthesis typically involves: (i) Preparation of the piperidine core via hydrogenation of pyridine derivatives (e.g., using Pd/C under H₂) . (ii) Functionalization with a tert-butylphenoxy ethyl group via nucleophilic substitution or coupling reactions. For example, ethoxylation steps may require controlled reaction times (6-12 hrs) and inert atmospheres to avoid side reactions . (iii) Final hydrochlorination using HCl gas in anhydrous solvents like ethanol or dichloromethane .
- Critical Intermediates : 3-(tert-Butyl)phenol, 2-chloroethylpiperidine, and the free base form of the compound before salt formation.
Q. Which spectroscopic methods are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm substitution patterns on the piperidine ring and tert-butylphenoxy group .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M-Cl]⁺) .
- FT-IR : Peaks at 1250–1150 cm⁻¹ (C-O-C ether stretch) and 750–700 cm⁻¹ (tert-butyl C-H bend) .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- pH Sensitivity : Piperidine derivatives are prone to hydrolysis under strongly acidic/basic conditions; neutral buffers (pH 6–8) are recommended for storage .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures (>200°C typical for hydrochlorides) .
Advanced Research Questions
Q. How can reaction yields be optimized for the ethoxylation step in the synthesis?
- Methodological Answer :
- Catalyst Screening : Test bases like K₂CO₃ vs. NaH; NaH may improve ethoxylation efficiency by 15–20% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .
- In Situ Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or inline IR to track reaction progress .
Q. What strategies reconcile contradictory data on the compound’s toxicity and ecotoxicity?
- Methodological Answer :
- Gap Analysis : Cross-reference in silico predictions (e.g., ECOSAR, TEST) with limited experimental data .
- In Vitro Assays : Perform Ames tests for mutagenicity and Daphnia magna LC₅₀ studies to fill data gaps .
- Computational Modeling : Molecular docking to assess potential binding to cytochrome P450 enzymes, which may explain metabolic toxicity .
Q. How does the tert-butyl group influence the compound’s interaction with biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The tert-butyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
- Molecular Dynamics Simulations : Compare binding affinities of tert-butyl vs. smaller alkyl substituents to receptors like sigma-1 or histamine H₃ .
- In Vitro Binding Assays : Radioligand displacement studies (e.g., -ligand competition) to quantify Ki values .
Q. What advanced analytical methods are suitable for quantifying impurities in bulk samples?
- Methodological Answer :
- HPLC-MS/MS : Detect trace impurities (e.g., dealkylated byproducts) with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .
- ICP-OES : Screen for heavy metal residues from catalysts (e.g., Pd < 10 ppm) .
- Headspace GC-MS : Identify volatile solvents (e.g., residual dichloromethane) to meet ICH Q3C guidelines .
Q. How can computational chemistry guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with off-target receptors (e.g., serotonin transporters vs. dopamine receptors) .
- QSAR Models : Train models on existing bioactivity data to predict ADMET properties for novel analogs .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., replacing tert-butyl with cyclopropyl) .
Methodological Challenges & Solutions
Q. How to mitigate racemization during piperidine ring functionalization?
- Solution :
Q. What green chemistry approaches reduce waste in the synthesis?
- Solution :
- Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .
- Catalytic hydrogenation instead of stoichiometric reducing agents (e.g., NaBH₄) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
